molecular formula C21H21ClN2O3S B2857622 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 878057-99-9

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2857622
CAS No.: 878057-99-9
M. Wt: 416.92
InChI Key: PARGIKRSTOOOOM-UHFFFAOYSA-N
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Description

The compound 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one features a complex heterocyclic architecture. Its core indole moiety is substituted at position 3 with a 3-chlorophenylmethanesulfonyl group and at position 1 with a pyrrolidin-1-yl ethanone side chain.

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c22-17-7-5-6-16(12-17)15-28(26,27)20-13-24(19-9-2-1-8-18(19)20)14-21(25)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARGIKRSTOOOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The preparation involves the use of boron reagents and palladium catalysts to achieve the desired coupling .

Chemical Reactions Analysis

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with indole structures can exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Neuropharmacological Effects

Given the presence of the pyrrolidine group, this compound may interact with neurotransmitter systems. Preliminary studies suggest it could have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The mechanism of action may involve modulation of receptor activity, though further research is required to elucidate these pathways.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that treatment with the compound reduced oxidative stress markers and improved neuronal survival rates in cultured neurons exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Key Substituents Potential Applications
Target Compound Indole 3-(3-chlorophenylmethanesulfonyl), 1-(pyrrolidin-1-yl)ethanone Hypothesized kinase inhibition
1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Pyrrolo[3,2-c]pyridine 4-(3-chloroanilino), 1-methyl, 1-morpholin-4-ylmethanone Anticancer agents
1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (119) Benzophenone 4-[(S)-2-(hydroxymethyl)pyrrolidinylmethyl] Catalysis, drug delivery
3-[2-(3-Chlorophenyl)ethyl]-2-pyridyl 1-methyl-4-piperidyl ketone hydrochloride Pyridine 3-(3-chlorophenylethyl), 1-methyl-4-piperidyl ketone Neuropharmacology
Key Observations:
  • Sulfonyl vs. Amine/Ether Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with morpholine (electron-rich, polar) in the pyrrolo[3,2-c]pyridine analog . This difference may alter solubility and target selectivity.
  • Pyrrolidine vs.

Hypothesized Bioactivity

  • Kinase Inhibition : The indole-sulfonyl motif is common in kinase inhibitors (e.g., VEGFR, EGFR). The 3-chlorophenyl group may enhance hydrophobic interactions in ATP-binding pockets.
  • Metabolic Stability : The sulfonyl group in the target compound likely confers greater oxidative stability compared to ether-linked analogs .

Biological Activity

The compound 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features, including an indole moiety and a sulfonamide group, suggest possible interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H23ClN2O3SC_{25}H_{23}ClN_{2}O_{3}S, with a molecular weight of approximately 467.0 g/mol. The presence of a chlorophenyl group and a sulfonamide moiety contributes to its unique electronic properties, which may influence its biological interactions.

PropertyValue
Molecular FormulaC25H23ClN2O3S
Molecular Weight467.0 g/mol
CAS Number891091-98-8

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The indole core can engage with various receptors and enzymes, while the sulfonamide and pyrrolidine groups may enhance binding affinity and specificity. Research indicates that such compounds can modulate pathways involved in cell proliferation, apoptosis, and inflammatory responses.

Anticancer Properties

Several studies have investigated the anticancer potential of indole-based compounds. The presence of the chlorophenyl group in this compound may enhance its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant growth inhibition in human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) .

Case Study:
In one study, a related compound demonstrated an IC50 value lower than that of doxorubicin against Jurkat cells, indicating potent anticancer activity . This suggests that the compound could be further explored as a potential chemotherapeutic agent.

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties. The sulfonamide group may contribute to this effect by inhibiting specific enzymes involved in inflammatory pathways. For example, compounds with similar functionalities have been shown to reduce pro-inflammatory cytokine production in vitro .

In Vitro Studies

Recent research indicates that this compound exhibits promising cytotoxicity against various cancer cell lines. In vitro assays revealed that the compound effectively induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse modifications that can enhance its biological activity. SAR studies suggest that substituents on the phenyl ring significantly impact the cytotoxicity and selectivity towards cancer cells . For instance, variations in halogenation patterns can lead to different levels of potency.

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and what challenges are commonly encountered?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the indole core via Fischer indole synthesis or substitution reactions, using reagents like sodium borohydride for reductions or alkyl halides for sulfonyl group introduction .
  • Step 2: Sulfonylation at the indole 3-position using (3-chlorophenyl)methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3: Coupling the pyrrolidin-1-yl-ethanone moiety via nucleophilic substitution or condensation reactions .

Q. Key Challenges :

  • Regioselectivity : Ensuring sulfonylation occurs exclusively at the indole 3-position requires careful pH and temperature control .
  • Purification : Side products from incomplete reactions (e.g., unreacted sulfonyl chloride) necessitate column chromatography or recrystallization .

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., sulfonyl group at indole 3-position) and pyrrolidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak) and detects isotopic patterns from chlorine atoms .
  • HPLC : Assess purity (>95% is standard for biological assays) and identify trace impurities from synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates for sulfonylation, while toluene minimizes side reactions during pyrrolidine coupling .
  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce byproduct formation, while reflux conditions (80–100°C) accelerate coupling steps .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) may improve electrophilic substitution efficiency in indole functionalization .

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

  • Re-evaluate Binding Assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .
  • Solubility Adjustments : Poor solubility in aqueous buffers (common with chlorophenyl groups) can be mitigated using co-solvents (e.g., DMSO ≤1%) or lipid-based formulations .
  • Metabolite Screening : LC-MS/MS can identify metabolic degradation products that alter activity .

Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic (PK) properties?

  • In Vitro ADME :
    • Caco-2 Assays : Predict intestinal absorption via permeability measurements .
    • Microsomal Stability : Incubate with liver microsomes to estimate metabolic half-life .
  • In Vivo PK : Administer intravenously/orally to rodents and quantify plasma levels via LC-MS to calculate bioavailability .

Q. How can structural analogs be designed to enhance potency while minimizing toxicity?

  • SAR Studies : Modify substituents systematically (e.g., replace 3-chlorophenyl with 3-fluorophenyl) and test against target proteins (e.g., kinases) .
  • Toxicity Profiling : Use HEK293 or HepG2 cells to assess cytotoxicity and hERG assays to evaluate cardiac risk .

Data Contradiction Analysis

Q. How should conflicting data from biological replicates or assay platforms be resolved?

  • Statistical Validation : Apply ANOVA or Student’s t-test to confirm reproducibility across ≥3 independent experiments .
  • Orthogonal Assays : Cross-validate results (e.g., combine cell viability assays with caspase-3 activation measurements for apoptosis studies) .

Methodological Tables

Q. Table 1: Common Reagents and Solvents in Synthesis

StepReagents/SolventsPurposeReference
Sulfonylation(3-Chlorophenyl)methanesulfonyl chloride, DCMIntroduce sulfonyl group
CouplingPyrrolidine, DMFAttach pyrrolidin-1-yl moiety

Q. Table 2: Key Analytical Parameters for Characterization

TechniqueCritical ParametersExample Data
1^1H NMRδ 7.2–8.1 ppm (indole aromatic H)Confirms indole substitution
HRMS[M+H]+^+ = 443.0924 (calc.)Validates molecular formula

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